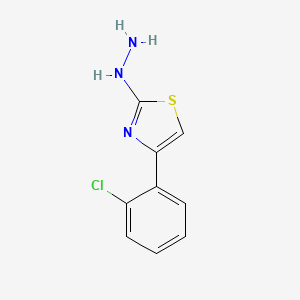

4-(2-Chlorophenyl)-2-hydrazinylthiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8ClN3S |

|---|---|

Molekulargewicht |

225.70 g/mol |

IUPAC-Name |

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) |

InChI-Schlüssel |

SRABRRCKNYGQTH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)NN)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 2 Chlorophenyl 2 Hydrazinylthiazole and Its Analogues

Historical and Classical Synthetic Approaches

The foundational methods for the synthesis of the thiazole (B1198619) ring, which forms the core of 4-(2-chlorophenyl)-2-hydrazinylthiazole, have been well-established for over a century. These classical approaches, primarily the Hantzsch thiazole synthesis and condensation reactions involving thiosemicarbazones, remain widely utilized due to their reliability and versatility.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-hydrazinylthiazole derivatives, a thiosemicarbazide or a thiosemicarbazone is used in place of a simple thioamide.

The general mechanism for the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole via the Hantzsch method would involve the reaction of 2-chloro-1-(2-chlorophenyl)ethan-1-one (an α-haloketone) with thiosemicarbazide. The reaction proceeds through an initial S-alkylation of the thiosemicarbazide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.

Adaptations of the Hantzsch synthesis are common and often involve variations in reaction conditions, such as the choice of solvent and the use of a base to facilitate the reaction, although a base is not always necessary. mdpi.com The synthesis of various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been achieved by condensing respective aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone under reflux in ethanol. nih.gov This protocol demonstrates the adaptability of the Hantzsch synthesis for creating a library of hydrazinylthiazole derivatives. nih.gov

Condensation Reactions Involving Thiosemicarbazones

A closely related and widely used classical method involves the pre-formation of a thiosemicarbazone, which then undergoes cyclization with an α-haloketone. This two-step approach allows for greater control over the substitution pattern of the final thiazole product. The initial step is the condensation of a ketone or aldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone.

For the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole, 2-chloroacetophenone would first be reacted with thiosemicarbazide to form 2-(1-(2-chlorophenyl)ethylidene)hydrazine-1-carbothioamide. This intermediate thiosemicarbazone is then cyclized with an appropriate α-halocarbonyl compound. For instance, various 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles have been prepared by reacting versatile thiosemicarbazones with phenacyl bromide. nih.gov The reaction is believed to proceed via an initial nucleophilic attack of the thiolate group to form a non-isolable S-alkylated intermediate, which then undergoes intramolecular cyclocondensation with the elimination of water. nih.gov

This method has been successfully employed in the synthesis of a wide array of hydrazinylthiazole derivatives with diverse substitution patterns. nih.govnih.govnih.gov

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic protocols. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov This technique has been successfully applied to the synthesis of hydrazinylthiazole derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov

A notable example is the one-pot synthesis of hydrazinyl thiazole derivatives under solvent and catalyst-free conditions using microwave irradiation. jetir.org In this method, an equimolar mixture of a carbonyl compound (like 2-hydroxy naphthaldehyde), thiosemicarbazide, and a substituted phenacyl bromide are mixed and subjected to microwave irradiation for a short period (30–50 seconds), resulting in the rapid formation of the desired hydrazinylthiazole. jetir.orgresearchgate.net This environmentally benign and efficient method highlights the advantages of microwave assistance in heterocyclic synthesis. jetir.orgbepls.com

The synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives has also been expedited using microwave irradiation, promoting three of the four steps in a convergent synthesis. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Protocols

In line with the principles of green chemistry, catalyst-free and solvent-free reaction conditions are highly desirable. As mentioned above, microwave-assisted synthesis of hydrazinyl thiazoles has been successfully conducted under solvent and catalyst-free conditions. jetir.orgresearchgate.net This approach not only simplifies the reaction setup and workup procedure but also significantly reduces the environmental impact of the synthesis.

Another green approach involves the use of water as a solvent. For example, 4-substituted-2-(alkylsulfanyl)thiazoles have been synthesized from dithiocarbamates and α-halocarbonyl compounds using water as the solvent, without the need for a catalyst. bepls.com While not a direct synthesis of hydrazinylthiazoles, this demonstrates the feasibility of aqueous, catalyst-free conditions for thiazole ring formation.

Solid-solid reactions, such as those performed using ball-milling, also represent a solvent-free approach. Thiosemicarbazones have been reacted with phenacyl bromide using a ball-milling technique to produce 2-(substituted ylidene-hydrazinyl)-4-phenylthiazoles in quantitative yields without the need for a solvent. nih.gov

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While specific biocatalytic methods for the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole are not yet widely reported, the use of biocatalysts in the synthesis of thiazole derivatives is a growing field of interest.

For instance, a recyclable cross-linked chitosan hydrogel has been used as an effective and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com This method offers advantages such as high yields, mild reaction conditions, and catalyst reusability. mdpi.com Similarly, a chitosan-based Schiff's base hydrogel has been investigated as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives. nih.govacs.org These examples showcase the potential of biocatalysis to provide sustainable routes to thiazole-containing compounds, and future research may extend these methods to the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole.

Chemo-selective Sequences in Synthesis

Chemo-selectivity in the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole and its analogues is predominantly achieved through well-established cyclocondensation reactions, most notably the Hantzsch thiazole synthesis and its variations, including one-pot multi-component approaches. These methods rely on the specific reactivity of the starting materials to ensure the formation of the desired thiazole ring system.

Hantzsch Thiazole Synthesis:

A primary and highly effective chemo-selective route is the Hantzsch thiazole synthesis. nih.govacs.org This method involves the cyclocondensation reaction between a thiosemicarbazone and an α-haloketone. nih.govnih.gov In the context of synthesizing the target compound and its analogues, the sequence begins with the formation of a substituted thiosemicarbazone. This intermediate is then reacted with an appropriate α-bromoacetophenone derivative.

The chemo-selectivity of this reaction lies in the specific nucleophilic attack of the sulfur atom of the thiosemicarbazone on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable thiazole ring. mdpi.comnih.gov For the synthesis of 4-(2-chlorophenyl)-2-hydrazinylthiazole, 2-bromo-1-(2-chlorophenyl)ethan-1-one would be the required α-haloketone.

The general reaction scheme is as follows:

Step 1: Reaction of an aldehyde or ketone with thiosemicarbazide to form the corresponding thiosemicarbazone.

Step 2: Cyclocondensation of the thiosemicarbazone with an α-haloketone (e.g., α-bromo-4-cyanoacetophenone) in a suitable solvent like absolute ethanol, typically under reflux conditions for several hours. nih.govnih.gov

This two-step process allows for the synthesis of a wide library of analogues by varying the initial aldehyde/ketone and the α-haloketone. nih.govacs.org

One-Pot, Multi-component Reactions:

To enhance synthetic efficiency, one-pot, three-component reactions have been developed. researchgate.net This approach combines a carbonyl compound, thiosemicarbazide, and a phenacyl bromide in a single reaction vessel, often in the presence of a catalyst. researchgate.netresearchgate.net This strategy is highly chemo-selective as the components react in a specific sequence to yield the 2-hydrazinylthiazole scaffold.

The reaction proceeds efficiently in solvents like ethanol at room temperature, and various catalysts have been employed to facilitate the transformation, including graphene oxide and ionic liquids. researchgate.netresearchgate.net The use of such catalysts can offer advantages like milder reaction conditions, shorter reaction times, and higher yields. researchgate.net This methodology provides a green and environmentally benign route for the preparation of these derivatives. researchgate.net

The selection of specific reactants allows for the targeted synthesis of analogues. For instance, using 2-chlorobenzaldehyde, thiosemicarbazide, and an appropriate phenacyl bromide would be a direct route to derivatives of 4-(2-Chlorophenyl)-2-hydrazinylthiazole.

Below are tables detailing research findings for the synthesis of 2-hydrazinylthiazole analogues using these chemo-selective methods.

Table 1: Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles nih.govacs.org

| Reactant 1 (Thiosemicarbazone) | Reactant 2 (α-Haloketone) | Solvent | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Aryl-substituted thiosemicarbazones | 2-bromo-4-fluoroacetophenone | Absolute Ethanol | Reflux | 4-5 hours | 61-80 |

Table 2: One-Pot, Three-Component Synthesis of 2-Hydrazonyl-4-phenylthiazoles researchgate.net

| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 (α-Haloketone) | Catalyst | Conditions | Reaction Time |

|---|---|---|---|---|---|

| Substituted pyrazolecarbaldehydes | Thiosemicarbazide | Substituted phenacyl bromides | Ionic liquid [PDBMDIm]Br | Solvent-free, Room Temperature | 60-120 minutes |

Structure Activity Relationship Sar Studies of 4 2 Chlorophenyl 2 Hydrazinylthiazole Derivatives

Influence of Substituents on Thiazole (B1198619) Ring Activity

Modifications to the thiazole ring of 4-(2-Chlorophenyl)-2-hydrazinylthiazole derivatives have a significant impact on their biological activity. The introduction of various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

The introduction of halogen atoms, such as chlorine, fluorine, and bromine, to the phenyl ring attached to the thiazole moiety has been a common strategy in SAR studies. These substitutions can significantly affect the compound's biological activity. For instance, studies have shown that derivatives with a chloro substituent exhibit more potent antiproliferative activity compared to those with a fluoro substituent. figshare.com Specifically, a 4-chlorophenyl substitution has been associated with high activity in some series of thiazole derivatives. nih.govmdpi.com The presence of a bromine atom at the third position of the phenyl ring has also been shown to enhance the antiglycation potential of certain fluorinated hydrazinylthiazole derivatives. nih.gov The electronegativity of these halogen substituents is often considered a crucial factor for the observed biological effects. mdpi.comnih.gov

Table 1: Impact of Halogen Substitution on Biological Activity

The addition of methyl and other alkyl groups to the thiazole ring system can also modulate biological activity. For example, some studies have indicated that methyl and adamantyl substitutions can lead to significant activity. nih.gov In a series of 2,4-disubstituted thiazole derivatives, the replacement of a butyl substituent with a more lipophilic cyclohexyl group resulted in a four-fold increase in activity against MRSA. nih.gov This suggests that increasing the lipophilicity at certain positions can be beneficial for biological efficacy.

The electronic nature of substituents on the phenyl ring attached to the thiazole core plays a critical role in determining the biological activity.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (NO2) and halogens (Cl, Br, F) on the phenyl ring has been shown to be beneficial for antimicrobial and anticonvulsant activities. mdpi.comnih.gov Studies on antimycobacterial agents revealed that acetylene-containing 2-(2-hydrazinyl)thiazole derivatives with electron-withdrawing substituents showed better inhibition against Mycobacterium tuberculosis. nih.gov

Electron-Donating Groups: In contrast, electron-donating groups such as methoxy (B1213986) (OMe) have also been found to be advantageous for activity in some cases. nih.gov For instance, the presence of a methoxy group on the phenyl ring attached to the thiazole was linked to the highest anticancer activity in one study. nih.gov

Table 2: Influence of Electron-Withdrawing and Electron-Donating Groups

Contribution of the Hydrazinyl Moiety to Biological Efficacy

The hydrazinyl moiety (-NH-N=) is a crucial component of the 4-(2-Chlorophenyl)-2-hydrazinylthiazole scaffold, often contributing significantly to the biological activity. This group can act as a linker and can participate in hydrogen bonding interactions with biological targets. Thiazoles containing a hydrazone functionality are of increasing interest due to their significant role in medicinal chemistry. nanobioletters.com The hydrazono group is thought to be responsible for the activity of some compounds where a phenyl ring is attached to the thiazole ring via this linkage. nih.gov

Structural Modifications of the Phenyl Ring and Their Effects on Potency

Alterations to the 2-chlorophenyl ring itself have a profound impact on the potency of these derivatives. The position and nature of substituents on this ring are key determinants of activity. For example, SAR studies have indicated that a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity. nih.gov In some instances, m,p-dimethyl substitution in the phenyl ring is important for cytotoxic activity. nih.gov The presence of hydroxyl and methoxy groups on the phenyl ring has also been shown to enhance anti-inflammatory activity. acs.org

Incorporation of Heterocyclic Rings and Their SAR Implications

Incorporating other heterocyclic rings into the 4-(2-Chlorophenyl)-2-hydrazinylthiazole structure can lead to novel derivatives with enhanced or altered biological activities. For instance, the presence of a pyrrolidine (B122466) ring attached to the thiazole moiety has been shown to enhance anticonvulsant activity. nih.gov Similarly, analogues containing a 1,2,4-triazole (B32235) ring have demonstrated the highest anticonvulsant properties in some studies. nih.govmdpi.com The introduction of a pyridine (B92270) ring has also been explored, with some pyridine-substituted thiazole hybrids showing promising biological activity. mdpi.com

Mechanistic Insights and Molecular Interactions

Molecular Targets and Binding Affinities

Analogues derived from the 4-(2-Chlorophenyl)-2-hydrazinylthiazole core have been investigated for their ability to bind to and inhibit a range of biological targets. The affinity of these compounds for their respective targets is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial agents. nih.gov The thiazole (B1198619) scaffold is a key feature in the development of inhibitors for these enzymes. mdpi.com Research has led to the creation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors that show potent, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. nih.govhelsinki.firesearchgate.net

One study detailed a series of morpholine-based thiazole derivatives as DNA gyrase inhibitors, with several compounds exhibiting potent activity, supported by molecular docking data. als-journal.com Another series of benzothiazole-based inhibitors was systematically modified to improve enzymatic activity, leading to a compound with an IC₅₀ of 9.5 nM against E. coli gyrase. researchgate.netacs.org These findings highlight the potential of thiazole-containing structures to serve as effective inhibitors of these crucial bacterial enzymes.

| Compound Type | Target Enzyme | Organism | IC₅₀ | Reference |

|---|---|---|---|---|

| Benzothiazole Derivative (15a) | DNA Gyrase | E. coli | 9.5 nM | researchgate.net |

| Benzothiazole Derivative (14) | Topoisomerase IV | E. coli | 75 nM | acs.org |

| 4,5,6,7-tetrahydrobenzo[d]thiazole Analogues | DNA Gyrase & Topoisomerase IV | S. aureus & E. coli | Nanomolar range | nih.gov |

Kinase Inhibition (e.g., VEGFR-2, EGFR Tyrosine Kinase)

Kinases are pivotal enzymes in cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.govresearchgate.net Analogues of 4-(2-Chlorophenyl)-2-hydrazinylthiazole have demonstrated significant inhibitory activity against several key kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

One derivative featuring a 4-chlorophenylthiazole ring was found to inhibit VEGFR-2 with an IC₅₀ value of 51.09 nM. mdpi.com A separate study on novel thiazolyl-pyrazoline derivatives identified compounds with potent dual inhibitory activity against both EGFR (IC₅₀ = 32.5 ± 2.2 nM) and VEGFR-2 (IC₅₀ = 43.0 ± 2.4 nM). researchgate.net Similarly, pyrazole (B372694)–thiadiazole hybrids have been developed as EGFR inhibitors, with the most active compound showing an IC₅₀ of 0.024 µM. dntb.gov.ua The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways essential for tumor growth and angiogenesis.

| Compound Type | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM | mdpi.com |

| Thiazolyl-pyrazoline (10d) | VEGFR-2 | 43.0 ± 2.4 nM | researchgate.net |

| Thiazolyl-pyrazoline (10d) | EGFR | 32.5 ± 2.2 nM | researchgate.net |

| Thiazolyl-pyrazoline (10b) | VEGFR-2 | 78.4 ± 1.5 nM | researchgate.net |

| Thiazolyl-pyrazoline (10b) | EGFR | 40.7 ± 1.0 nM | researchgate.net |

| Dihydropyrazole thiazole hybrid | EGFR | 31.8 nM | nih.gov |

| Pyrazolyl-thiazole (16a) | EGFR | 0.043 µM | mdpi.com |

| Pyrazolyl-thiazole (16a) | HER-2 | 0.032 µM | mdpi.com |

| Pyrazole–thiadiazole hybrid (6g) | EGFR | 0.024 ± 0.002 µM | dntb.gov.ua |

Enzyme-Ligand Interactions

Beyond kinases, the thiazole scaffold interacts with a diverse array of enzymes implicated in various pathologies.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway. Thiazole derivatives have been designed as selective COX-2 inhibitors. cabidigitallibrary.org A study on new thiazole carboxamide derivatives identified a compound with an IC₅₀ of 0.191 µM against COX-2, demonstrating the potential of this scaffold for developing anti-inflammatory agents. nih.gov

Sirtuin 2 (SIRT2): Sirtuins are a class of NAD⁺-dependent deacetylases involved in cellular regulation. Thiazole-based compounds have emerged as potent SIRT2 inhibitors. nih.govnih.gov One study identified a thiazole derivative (5a) with an IC₅₀ of 9.0 µM for SIRT2. nih.govnih.gov Another investigation reported a thiazole inhibitor (T1) with a SIRT2 IC₅₀ of 17.3 µM. nih.govglobalresearchonline.net These inhibitors are being explored for applications in cancer and neurodegenerative diseases.

Plasmepsin II: This aspartic protease is crucial for the survival of the malaria parasite Plasmodium falciparum, making it an attractive drug target. researchgate.net While direct inhibition of Plasmepsin II by 4-(2-Chlorophenyl)-2-hydrazinylthiazole analogues has not been extensively detailed, related thiazole derivatives have been synthesized and evaluated for their antimalarial activity against the P. falciparum 3D7 strain, with some compounds showing high potency.

β-Ketoacyl-ACP Synthase (KasA): This enzyme is essential for mycolic acid biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. The 2-aminothiazole moiety is structurally similar to the natural KasA inhibitor thiolactomycin, making it a valuable pharmacophore for developing new anti-tuberculosis agents that disrupt bacterial cell wall formation.

Gcn5p: The histone acetyltransferase (HAT) Gcn5p plays a critical role in regulating gene expression through chromatin modification. A novel HAT inhibitor, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), was identified through a yeast-based screening and was shown to inhibit the Gcn5p-dependent functional network. helsinki.fi A related compound, 1-(4-(4-chlorophenyl)thiazol-2-yl)-2-(propan-2-ylidene)hydrazine (BF1), demonstrated inhibitory activity against both Gcn5 and p300 HATs in vitro. acs.org

| Compound Type | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Thiazole Carboxamide (2b) | COX-2 | 0.191 µM | nih.gov |

| Pyrazolyl-thiazole (16a) | COX-2 | Selectivity Index: 134.6 | mdpi.com |

| Thiazole Derivative (5a) | SIRT2 | 9.0 µM | nih.govnih.gov |

| Thiazole Derivative (T1) | SIRT2 | 17.3 µM | nih.govglobalresearchonline.net |

| SirReal2 Analogue (11) | SIRT2 | 0.18-0.31 µM | als-journal.com |

Pathways Modulated by 4-(2-Chlorophenyl)-2-hydrazinylthiazole Analogues

The inhibition of specific molecular targets by 4-(2-Chlorophenyl)-2-hydrazinylthiazole analogues triggers downstream effects on various cellular signaling pathways. By targeting receptor tyrosine kinases like VEGFR-2 and EGFR, these compounds directly interfere with pathways critical for cancer progression.

Inhibition of VEGFR-2 disrupts the signaling cascade responsible for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com This can lead to the activation of the intrinsic cellular apoptosis pathway. mdpi.com Similarly, blocking EGFR interrupts signaling pathways that promote cell proliferation, survival, and metastasis, such as the PI3K/AKT/mTOR pathway. nih.gov The aberrant activation of the PI3K/AKT/mTOR pathway is a common event in cancer, and its inhibition is a key therapeutic strategy. nih.gov

Furthermore, the inhibition of histone acetyltransferases like Gcn5p by thiazole derivatives modulates gene expression. By reducing histone H3 acetylation, these compounds can alter chromatin structure, affecting the transcription of genes involved in cell growth and differentiation. helsinki.fiacs.org

Allosteric Modulation and Conformational Changes

In addition to binding at the active (orthosteric) site of an enzyme, some inhibitors can bind to a secondary, or allosteric, site. This binding event can induce a change in the protein's three-dimensional shape, or conformation, which in turn alters the activity of the enzyme.

This mechanism is particularly relevant for certain thiazole-based SIRT2 inhibitors. For instance, the inhibitor SirReal2 has been shown through crystallography to bind within an "extended C" pocket of SIRT2, which is distinct from the active site. This binding induces a rearrangement of the SIRT2 active site, leading to inhibition. Another SIRT2 inhibitor, FLS-359, also binds allosterically, causing π-π interactions with key residues that stabilize the protein but inhibit its deacetylase activity. This allosteric mechanism can offer advantages in terms of specificity, as allosteric sites are often less conserved across enzyme families than active sites. This mode of action, inducing conformational changes through binding at a distant site, represents a sophisticated mechanism by which thiazole-based compounds can achieve potent and selective enzyme inhibition.

Computational Chemistry and in Silico Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties and explaining experimental results. For hydrazinylthiazole derivatives, DFT calculations, often utilizing the B3LYP/6-311G(d,p) basis set, have been employed to optimize molecular geometries and compute key quantum chemical parameters. kbhgroup.in These parameters help in understanding the chemical reactivity and stability of the molecules.

The electronic properties of these compounds are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

Other important quantum chemical parameters that are often calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters provide a comprehensive understanding of the molecule's electronic behavior and potential for interaction with biological targets. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiazole (B1198619) Derivatives

| Parameter | Description | Typical Calculated Values |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1 to -3 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 3 to 5 eV |

| Electronegativity (χ) | Tendency to attract electrons. | 3 to 4 eV |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | 1.5 to 2.5 eV |

| Electrophilicity Index (ω) | Measure of electrophilic power. | 2 to 4 eV |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

For derivatives of 4-(2-Chlorophenyl)-2-hydrazinylthiazole, molecular docking studies have been instrumental in elucidating their binding interactions with various protein targets. These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, docking studies of related thiazole derivatives have identified interactions with key amino acid residues in the active sites of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and lanosterol (B1674476) 14-alpha demethylase. nih.govnih.gov The hydrazinylthiazole core often participates in hydrogen bonding, while the phenyl and chlorophenyl groups can engage in hydrophobic and van der Waals interactions within the binding pocket.

Molecular docking simulations also provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov Lower binding energies generally indicate a more stable ligand-protein complex and potentially higher biological activity. For example, in studies of adamantyl-hydrazinylthiazoles as potential antidiabetic agents, a derivative showed a binding energy of -8.833 kcal/mol with human pancreatic α-amylase, indicating a strong inhibitory potential. nih.govresearchgate.net These predicted energies, along with the inhibition constant (Ki), are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. researchgate.net

Table 2: Example of Predicted Binding Affinities for Thiazole Analogs Against Various Targets

| Compound Analog | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiophenyl Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | -21.9889 | - |

| Adamantyl-hydrazinylthiazole | Human Pancreatic α-amylase | -8.833 | - |

| Phthalazine Derivative | VEGFR-2 | -98.84 | Cys919, Val916, Glu883, Asp1044, Ile892 |

| Phthalazine Derivative | VEGFR-2 | -95.86 | Cys919, Glu883, Asp1044 |

Molecular Dynamics Simulations (if applicable to specific analogs)

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For specific analogs of 4-(2-Chlorophenyl)-2-hydrazinylthiazole, MD simulations have been used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov These simulations can provide insights into the conformational changes of both the ligand and the protein upon binding and can help to refine the understanding of the binding mode. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to evaluate the stability of the complex over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis (if applicable to specific analogs)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of 4-(2-Chlorophenyl)-2-hydrazinylthiazole, QSAR studies have been conducted to identify the physicochemical and structural features that are important for their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for thieno[3,2-d]pyrimidine (B1254671) derivatives to guide the design of more potent cytotoxic agents. nih.gov

Advanced Characterization and Analytical Techniques in the Study of 4-(2-Chlorophenyl)-2-hydrazinylthiazole

The comprehensive structural analysis and characterization of novel compounds are fundamental to understanding their chemical behavior and potential applications. For 4-(2-Chlorophenyl)-2-hydrazinylthiazole, a combination of advanced spectroscopic and crystallographic techniques is employed to elucidate its molecular structure, connectivity, and solid-state conformation. These methods provide invaluable data on the atomic arrangement and electronic environment within the molecule.

Applications and Emerging Research Areas in Chemical Biology

Development of Novel Therapeutic Agents

The 4-aryl-2-hydrazinylthiazole scaffold has proven to be a fertile ground for the development of new therapeutic agents targeting a range of diseases. The specific substitution on the aryl ring, such as the 2-chloro group in 4-(2-Chlorophenyl)-2-hydrazinylthiazole, plays a crucial role in modulating the biological activity.

Anticancer Activity: Derivatives of this class have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key cellular processes essential for tumor growth and survival. A notable target is the eukaryotic initiation factor 4E (eIF4E), which is frequently overexpressed in various cancers and plays a pivotal role in translating mRNAs of proteins involved in cell proliferation and survival. researchgate.netnih.gov By inhibiting the interaction between eIF4E and its partner protein eIF4G, these compounds can disrupt cap-dependent translation, a process on which cancer cells are heavily reliant. researchgate.net

One study identified 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole as a promising anticancer compound against MCF-7 breast cancer cells. researchgate.net Furthermore, research has indicated that derivatives bearing a chloro substituent on the phenyl ring can exhibit more potent antiproliferative activity than those with other substitutions. figshare.comresearchgate.net

Table 1: Selected Anticancer Activity of Hydrazinylthiazole Derivatives

| Compound | Cell Line | Activity | Reference |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | IC₅₀ = 125 µg/mL | researchgate.net |

| (E)-2-(2-(2,3-dibromo-4,5-dimethoxybenzylidene)hydrazinyl)-4-(3,4-difluorophenyl)thiazole (DDH-1) | A549 (Lung Cancer) | IC₅₀ = 8.59 μM | researchgate.net |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast Cancer) | IC₅₀ = 3.92 µg/mL | nih.gov |

Antidiabetic Activity: Hydrazinylthiazole derivatives have also emerged as potent inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. acs.orgnih.govnih.gov Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, representing a key strategy in managing type 2 diabetes. The compound 4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole, which shares the chlorophenyl feature, was identified as a highly potent α-amylase inhibitor. nih.gov This highlights the potential of the 2-chlorophenyl substitution for developing effective antidiabetic agents.

Table 2: Antidiabetic Potential of Hydrazinylthiazole Derivatives

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| 4-adamantyl-(2-(2-chlorobenzylidene)hydrazinyl)thiazole | α-amylase | 16.64 ± 1.12 μM | nih.gov |

| 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole | α-amylase | 5.14 ± 0.03 μM | acs.org |

Antimicrobial and Other Activities: The therapeutic potential of this scaffold extends to infectious diseases. Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antimycobacterial activities. figshare.comresearchgate.netresearchgate.netnih.gov For example, certain compounds exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values superior to standard antibiotics like ciprofloxacin. researchgate.net The broad applicability underscores the importance of the 4-aryl-2-hydrazinylthiazole core in drug discovery.

Strategies for Overcoming Drug Resistance

A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. The 4-(2-Chlorophenyl)-2-hydrazinylthiazole scaffold offers promising avenues to circumvent these resistance mechanisms.

In oncology, resistance to chemotherapy is a major cause of treatment failure. Some hydrazinylthiazole derivatives have been shown to sensitize cancer cells to the effects of conventional DNA-damaging agents. By targeting fundamental cellular machinery like the eIF4F translation initiation complex, these compounds can reverse chemoresistance. researchgate.net This approach is particularly valuable as it targets a process that is broadly dysregulated in many tumor types, independent of their specific genetic mutations. researchgate.net

Similarly, in the context of infectious diseases, particularly tuberculosis, drug resistance is a growing threat. The development of novel agents that act on new targets is crucial. Hydrazinylthiazole derivatives have been designed and synthesized as potent antimycobacterial agents, showing activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov Research has focused on creating hybrid molecules that maintain cell wall permeability and solubility, essential features for effective anti-TB drugs. researchgate.net By exploring novel chemical spaces, these compounds provide a pathway to developing treatments for multidrug-resistant tuberculosis.

Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Due to their potent and often selective inhibitory activities, derivatives of 4-(2-Chlorophenyl)-2-hydrazinylthiazole can be powerful chemical probes.

For instance, a derivative that potently and selectively inhibits the eIF4E/eIF4G interaction serves as an excellent tool to investigate the downstream consequences of inhibiting cap-dependent translation. researchgate.netnih.gov Such a probe can be used in cell-based assays to elucidate the specific cellular pathways regulated by eIF4E and to identify which cell types are most sensitive to its inhibition. This knowledge is invaluable for validating eIF4E as a therapeutic target and for understanding the basic biology of protein synthesis in health and disease.

Likewise, selective inhibitors of α-amylase or α-glucosidase from this chemical class can be used to probe the role of these specific enzymes in metabolic pathways. acs.org These molecular tools allow researchers to dissect complex biological processes with a high degree of precision, which is often not possible with genetic methods alone. The development of such probes is a critical step in modern chemical biology for target identification and validation.

Advanced Scaffolds in Medicinal Chemistry

The 2-hydrazinylthiazole framework is considered a "privileged scaffold" because it can be modified to bind to a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netnih.gov The synthesis of these compounds, often through the Hantzsch thiazole (B1198619) synthesis, is efficient and allows for the introduction of various substituents.

The core structure consists of three key components that can be systematically varied:

The Aryl Group at Position 4: As seen with the 2-chlorophenyl group, substitutions on this ring are critical for modulating potency and selectivity. Halogens, methoxy (B1213986) groups, and other functionalities have been extensively explored. researchgate.netnih.govacs.org

The Hydrazinyl Linker: The hydrazine (B178648) moiety can be further derivatized, typically as a hydrazone, by condensation with various aldehydes and ketones. This introduces a vast element of diversity, impacting the molecule's shape, electronic properties, and interaction with target proteins.

The Thiazole Ring: While the core ring is often maintained, substitutions at other positions are also possible, further refining the molecule's properties.

This modularity makes the 4-(2-Chlorophenyl)-2-hydrazinylthiazole scaffold an ideal starting point for lead optimization in drug discovery programs. Its facile chemical attainability and the potential for structural optimization make it one of the most interesting and versatile heterocyclic systems in contemporary medicinal chemistry. researchgate.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues

The future development of 4-(2-Chlorophenyl)-2-hydrazinylthiazole as a therapeutic agent hinges on the strategic design and synthesis of next-generation analogues. The core structure offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Research should focus on systematic Structure-Activity Relationship (SAR) studies.

Key areas for synthetic modification include:

Modification of the Hydrazinyl Moiety: The hydrazinyl group can be derivatized to form various hydrazones by condensation with a diverse range of aldehydes and ketones. nih.gov This strategy allows for the introduction of additional functional groups and aromatic systems, which can probe interactions with biological targets and modulate the compound's electronic and steric properties.

Substitution on the Phenyl Ring: While the existing 2-chloro substituent has been shown in related compounds to contribute positively to antiproliferative activity, further exploration is warranted. figshare.com Synthesizing analogues with different halogen substitutions (e.g., fluorine, bromine) or introducing electron-donating or -withdrawing groups at other positions on the chlorophenyl ring could fine-tune the molecule's activity. nih.gov

Alterations to the Thiazole (B1198619) Core: Modifications at the C5 position of the thiazole ring could also be explored to enhance biological activity or alter physical properties like solubility.

The Hantzsch thiazole synthesis remains a robust and versatile method for creating these new derivatives, involving the condensation of α-haloketones with thiosemicarbazones. nih.govnih.gov By generating a focused library of these novel analogues, researchers can systematically map the chemical space around the parent compound to identify derivatives with superior therapeutic profiles.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A critical avenue for future research is to unravel the precise molecular mechanisms through which 4-(2-Chlorophenyl)-2-hydrazinylthiazole and its optimized analogues exert their biological effects. While the broader class of 2-hydrazinylthiazoles has been associated with various mechanisms, pinpointing the specific pathways for this compound is essential for its development.

Based on studies of related structures, potential mechanisms to investigate include:

Inhibition of Cancer-Related Pathways: Analogous hydrazinyl thiazole derivatives have been found to inhibit the eIF4E/eIF4G interaction, a key process in cancer cell proliferation, and to disrupt the Ras/MAPK/eIF4E signaling pathway. nih.gov Future studies should investigate whether 4-(2-Chlorophenyl)-2-hydrazinylthiazole acts similarly, potentially through binding studies with the eIF4E protein. nih.gov Other research has pointed towards the inhibition of histone acetyl transferase (HAT) as a possible anticancer mechanism for 4-aryl-2-hydrazinothiazole derivatives. researchgate.net

Antimicrobial Targets: In the context of infectious diseases, related thiazole compounds are known to interfere with microbial processes. For instance, some inhibit enzymes crucial for cell wall biosynthesis in Mycobacterium tuberculosis. researchgate.net Investigating the effect of 4-(2-Chlorophenyl)-2-hydrazinylthiazole on essential bacterial or fungal enzymes would be a logical next step.

Induction of Apoptosis: Several studies on hydrazinylthiazole derivatives have demonstrated an ability to induce programmed cell death (apoptosis) in cancer cells and pathogenic fungi. figshare.comnih.gov Future work should employ techniques like flow cytometry and western blotting to determine if the compound triggers apoptotic pathways and to identify the key proteins involved.

These mechanistic studies will require a combination of biochemical assays, cell-based functional screens, and advanced molecular biology techniques to identify and validate specific cellular targets.

High-Throughput Screening and Lead Optimization

To accelerate the discovery of potent drug candidates derived from 4-(2-Chlorophenyl)-2-hydrazinylthiazole, high-throughput screening (HTS) methodologies are indispensable. An extensive library of the next-generation analogues designed in the synthesis phase should be subjected to HTS against a diverse panel of biological targets, including various cancer cell lines, pathogenic microbes, and specific enzymes. bsu.edu.eg

The HTS process will identify initial "hits"—compounds that show significant activity in a primary assay. These hits will then enter the lead optimization phase, a crucial step in drug discovery that aims to refine the pharmacological and pharmacokinetic properties of the molecule. researchgate.net This iterative process involves:

Improving Potency and Selectivity: Modifying the hit compound to enhance its activity against the intended target while minimizing off-target effects.

Enhancing ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to ensure it can reach its target in the body and remain there for a sufficient duration. researchgate.net

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to guide chemical modifications for improved binding and efficacy.

The table below illustrates hypothetical data from a screening cascade for a library of analogues, demonstrating how compounds would be prioritized based on their performance in various assays.

| Compound ID | Modification | Antiproliferative IC₅₀ (μM) vs. MCF-7 nih.govmdpi.com | Antibacterial MIC (μg/mL) vs. S. aureus researchgate.net | hCA II Inhibition (%) bsu.edu.eg | Priority for Optimization |

|---|---|---|---|---|---|

| Parent-Cpd | 4-(2-Chlorophenyl)-2-hydrazinylthiazole | 15.5 | 12.5 | 45 | Medium |

| Analog-A1 | 4-(2,4-Dichlorophenyl) | 8.2 | 10.1 | 50 | High |

| Analog-A2 | 4-(2-Chloro-4-nitrophenyl) | 2.1 | 18.0 | 85 | High (Anticancer) |

| Analog-B1 | Hydrazone (Benzaldehyde) | 11.4 | 6.25 | 60 | High (Antibacterial) |

| Analog-B2 | Hydrazone (4-Hydroxybenzaldehyde) | 9.8 | 8.5 | 72 | Medium |

Note: The data in this table is illustrative and based on findings for structurally related thiazole derivatives. It serves to model the type of data that would be generated in future screening and lead optimization studies for analogues of 4-(2-Chlorophenyl)-2-hydrazinylthiazole.

Integration of Advanced Computational and Experimental Methodologies

A modern drug discovery campaign for 4-(2-Chlorophenyl)-2-hydrazinylthiazole must integrate computational and experimental approaches to create an efficient and rational design cycle. In silico methods can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Future research should leverage:

Molecular Docking: To predict the binding modes and affinities of newly designed analogues with their putative biological targets. researchgate.net This can help prioritize which compounds to synthesize and test. For example, docking studies could be used to predict how different substitutions on the chlorophenyl ring affect the binding of the compound to the active site of an enzyme. nih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO-LUMO), which are crucial for reactivity and intermolecular interactions.

Pharmacophore Modeling: To identify the key chemical features required for biological activity. This model can then be used to virtually screen large compound databases to find novel scaffolds that could be developed.

ADME/Toxicity Prediction: Computational tools can predict the pharmacokinetic properties and potential toxicity of virtual compounds, allowing researchers to filter out molecules with unfavorable profiles before they are ever synthesized.

The predictions from these computational models must be validated through rigorous experimental work, including synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and biological assays. nih.gov This synergistic feedback loop, where computational predictions guide experimental work and experimental results refine the computational models, will be the most effective strategy for translating the therapeutic potential of 4-(2-Chlorophenyl)-2-hydrazinylthiazole into clinically viable drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Chlorophenyl)-2-hydrazinylthiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation reactions between 2-chlorophenyl-substituted precursors and hydrazine derivatives. For example, a similar compound (C18H13ClN6O2S) was synthesized by stirring equimolar reactants in acetic acid at room temperature for 18 hours, followed by recrystallization in methanol to achieve a 69% yield . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. ethanol), or temperature. Monitoring reaction progress via TLC or HPLC is critical for identifying optimal termination points.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation typically employs:

- NMR : ¹H/¹³C NMR to verify aromatic protons and thiazole/hydrazine functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₇ClN₂O in ).

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=S vibrations) .

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as seen in related hydrazinylthiazole derivatives .

Q. What safety precautions are necessary when handling 4-(2-Chlorophenyl)-2-hydrazinylthiazole?

- Methodological Answer : Based on structurally similar compounds (e.g., 4-Chloro-2-(1H-pyrazol-3-yl)phenol), hazard classifications include:

- Eye/Skin Irritation : Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of 4-(2-Chlorophenyl)-2-hydrazinylthiazole derivatives for biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, pyridine-appended analogs were designed via molecular hybridization to enhance antimycobacterial activity by optimizing π-π stacking and hydrogen bonding .

- Molecular Docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Validate with in vitro assays (MIC values) .

Q. How do structural modifications (e.g., substituent position, heterocycle fusion) influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring can enhance electrophilicity, altering binding affinity. Compare logP values (via HPLC) to assess lipophilicity changes .

- Heterocycle Fusion : Derivatives like 1,2,4-triazole-thiazole hybrids (e.g., 5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) show improved metabolic stability due to reduced CYP450 interactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Meta-Analysis : Compare datasets from multiple studies (e.g., antimycobacterial IC₅₀ values in vs. anti-cancer data in ) to identify assay-specific variables (e.g., cell line selection) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use solvent pairs (e.g., methanol/dichloromethane) with gradual evaporation. For example, a 1:1:1 methanol complex of a related hydrazinylthiazole yielded diffractable crystals .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours reduces nucleation sites.

- Software Tools : Employ Bruker APEX2 and SADABS for data collection and refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.